molecular formula C8H12O3 B1444268 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1561951-19-6

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1444268
CAS No.: 1561951-19-6
M. Wt: 156.18 g/mol
InChI Key: MGBWQWATKAXZEU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that features a unique structure with an oxygen bridge. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis, critical for modifying solubility and reactivity.

Reaction Type Conditions Products Yield/Outcome
EsterificationMethanol/H⁺ or alcohol + acid catalystMethyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylateHigh regioselectivity (>90%)
Acidic HydrolysisHCl in methanol, 7 hr at RTRegeneration of carboxylic acid from ester derivatives 82% yield
Basic HydrolysisNaOH/H₂O or NaOMe/MeOHCarboxylic acid salt (e.g., sodium carboxylate)Requires prolonged heating

These reactions enable reversible functionalization for applications in prodrug design or intermediate synthesis.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

C8H12O3ΔC7H10O2+CO2\text{C}_8\text{H}_{12}\text{O}_3\xrightarrow{\Delta}\text{C}_7\text{H}_{10}\text{O}_2+\text{CO}_2\uparrow

  • Conditions : Heating above 200°C or using oxidizing agents like Pb(OAc)₄.

  • Outcome : Forms 2-methyl-7-oxabicyclo[2.2.1]heptane, retaining the bicyclic structure.

Diels-Alder Reactions

The compound participates as a dienophile in [4+2] cycloadditions:

Diene Conditions Product Stereochemical Outcome
2-MethylfuranReflux in benzene, 12 hrEndo-methyl 3-bromo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Endo:exo ratio 95:5
CyclopentadieneLewis acid catalysisBicyclic adducts with fused ring systems High stereoselectivity (>90%)

These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system .

Ring-Opening Reactions

The oxygen bridge undergoes nucleophilic attack under acidic or basic conditions:

Reagent Conditions Product Application
H₂O/H⁺Aqueous HCl, RT2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivatives Synthesis of polyols
Grignard ReagentsDry THF, 0°C to RTAlkyl-substituted bicyclic alcoholsBuilding blocks for terpenes

Ring-opening reactions are highly stereospecific, favoring exo-configuration due to steric hindrance .

Oxidation and Reduction

Selective modifications of functional groups:

Transformation Reagents Product Key Observation
Ketone FormationCrO₃/H₂SO₄3-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Requires anhydrous conditions
HydrogenationH₂/Pd-C, 6 atmSaturated bicyclic carboxylic acid Retains stereochemistry

Key Research Findings

  • Stereochemical Stability : The endo-configuration of ester derivatives is retained during hydrolysis, enabling chiral synthesis .

  • Reactivity Modulation : Electron-withdrawing groups on the bicyclic framework enhance Diels-Alder reactivity .

  • Industrial Scalability : Direct synthesis from α,β-unsaturated acids and furans achieves >58% yield under mild conditions .

For further details, consult primary sources .

Mechanism of Action

The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS Number: 1561951-19-6) is a bicyclic compound notable for its unique structural features, including an oxygen bridge. This compound belongs to the family of 7-oxanorbornanes, which are recognized for their diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity

The biological activity of this compound can be attributed to its interaction with various biomolecules, including enzymes and receptors involved in metabolic pathways and oxidative stress responses.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, leading to alterations in gene expression and metabolic processes. For instance, it has been shown to modulate oxidative stress responses in specific cell types, which is crucial for maintaining cellular homeostasis.

Molecular Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Binding Interactions : It binds to specific enzymes and receptors, altering their activity.
  • Influence on Metabolic Pathways : It interacts with key enzymes involved in metabolic regulation.

Pharmacological Activities

Recent studies have explored the pharmacological potential of this compound, highlighting several key activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.

Neuroprotective Effects

There is emerging evidence suggesting that this compound could provide neuroprotective benefits by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Investigated the anticancer effects of similar compounds, noting potential cytotoxicity against various cancer cell lines with IC50 values as low as 0.05 μM.
Explored the synthesis of compounds related to the bicyclic structure, emphasizing the importance of structural modifications for enhancing biological activity.
Reviewed pharmacological activities of γ-butyrolactones, highlighting similar compounds' anti-inflammatory and antioxidant properties that could be relevant to this compound.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound can vary significantly with dosage, indicating a need for careful dose-response evaluations to determine therapeutic windows and safety profiles.

Transport and Distribution

The transport mechanisms within biological systems are influenced by the compound's interactions with cellular transporters and binding proteins, which determine its bioavailability and distribution across tissues.

Properties

IUPAC Name

2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWQWATKAXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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